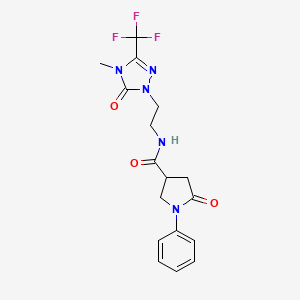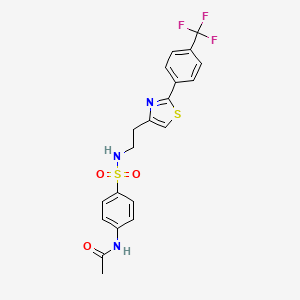
N-(4-(N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comprehensive Analysis of N-(4-(N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide
The compound this compound is a structurally complex molecule that appears to be related to various acetamide derivatives with potential biological activities. The related compounds have been studied for their interactions with biological systems and their electronic properties, which suggest potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related acetamide compounds involves multiple steps, including reactions with sulfonyl chlorides and subsequent hydrolysis. For instance, the synthesis of an antibacterial compound, Sulfamethizole, involves the reaction of 2-amino-5-methyl-1, 3, 4-thiadiazole with 4-acetamidobenzenesulfonyl chloride, followed by alkaline hydrolysis of the intermediate N-{4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide . This process can lead to the formation of impurities, which are structurally similar to the target compound and can be identified through HPLC analysis and independent synthesis .
Molecular Structure Analysis
The molecular structure of acetamide derivatives has been characterized using various spectroscopic techniques, including FT-IR, UV-Vis, NMR, and X-ray diffraction. For example, a related molecule, N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, crystallizes in the monoclinic space group with specific unit cell dimensions, and its intermolecular contacts have been analyzed using Hirshfeld surface analysis . The orientation of different rings within the molecules, such as phenyl and thiazole rings, has been described, providing insight into the three-dimensional conformation of these compounds .
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be inferred from molecular orbital studies, such as HOMO-LUMO analysis, which provides information on the band gap energy and the compound's potential reactivity in different solvents . Charge transfer interactions with DNA bases have been studied, indicating that these compounds can act as electron acceptors or donors depending on the nature of the interacting base . The stability of the molecules arising from hyperconjugative interactions and charge delocalization has been analyzed using natural bond orbital (NBO) analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their interactions with solvents. Theoretical computations using density functional theory (DFT) have been employed to investigate the global and local chemical activity descriptors, such as electrophilicity, hardness, and softness parameters . The thermodynamic properties of these compounds at different temperatures have been calculated, revealing the relationship between these properties and temperature . Additionally, vibrational spectroscopic assignments have been determined through quantum computation, providing further details on the compound's physical properties .
Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibitors for Cancer Research
- Design and Pharmacological Evaluation of Sulfonamide Derivatives : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the specified chemical structure, have been synthesized and evaluated as glutaminase inhibitors. These compounds, particularly one with similar potency and improved solubility compared to BPTES, showed potential in attenuating the growth of human lymphoma B cells both in vitro and in a mouse xenograft model, highlighting their therapeutic potential in cancer research (Shukla et al., 2012).
Heterocyclic Compound Synthesis for Antimicrobial Applications
- Synthesis of Heterocyclic Compounds Incorporating Sulfamoyl Moiety : Research aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety suitable for antimicrobial applications. These compounds demonstrated promising results against both bacterial and fungal pathogens, underscoring the potential of sulfamoyl-containing compounds in developing new antimicrobial agents (Darwish et al., 2014).
Antimicrobial and Antitumor Activity of Sulfonamide Derivatives
- Evaluation of Thiazolidin-4-One Derivatives : A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives were synthesized and evaluated for their antimicrobial activity. These compounds exhibited significant in vitro antibacterial and antifungal activities, indicating the potential of such derivatives in antimicrobial therapy (Baviskar et al., 2013).
Coordination Complexes for Antioxidant Activity
- Synthesis and Characterization of Coordination Complexes : Pyrazole-acetamide derivatives were synthesized and characterized, with studies on their coordination complexes revealing significant antioxidant activity. This demonstrates the chemical versatility of sulfonamide-containing compounds and their potential applications in developing antioxidant agents (Chkirate et al., 2019).
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
For instance, they can block the biosynthesis of certain bacterial lipids . The specific interaction of this compound with its targets would depend on the nature and position of its substituents .
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets . The affected pathways and their downstream effects would depend on the specific targets of this compound.
Result of Action
Thiazole derivatives are known to have various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific effects of this compound would depend on its interaction with its targets and the resulting changes in the biochemical pathways.
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound would likely involve further studies on its synthesis, properties, and potential applications. This could include the development of more efficient synthesis methods, detailed characterization of its properties, and exploration of its potential uses in various fields .
Eigenschaften
IUPAC Name |
N-[4-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3S2/c1-13(27)25-16-6-8-18(9-7-16)31(28,29)24-11-10-17-12-30-19(26-17)14-2-4-15(5-3-14)20(21,22)23/h2-9,12,24H,10-11H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWKYTLMALYCIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

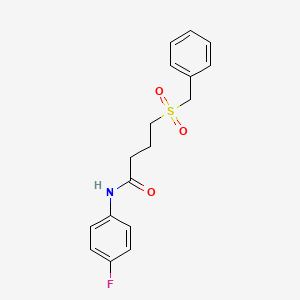
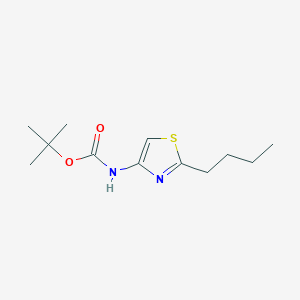
![4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride](/img/structure/B2518575.png)
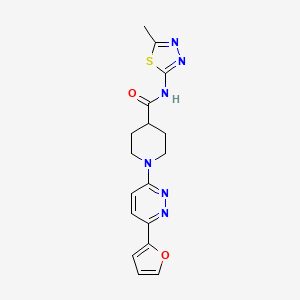

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2518580.png)
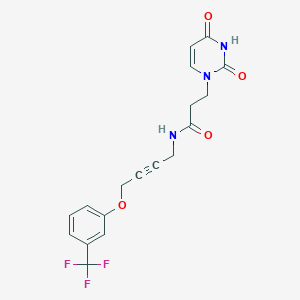
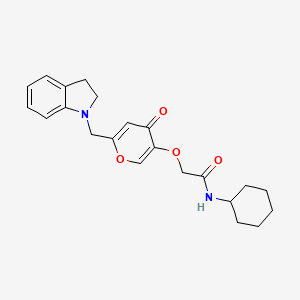
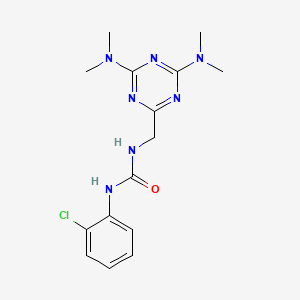
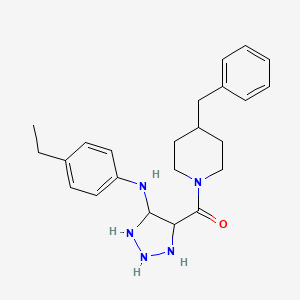
![N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2518588.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518590.png)
![2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2518591.png)
